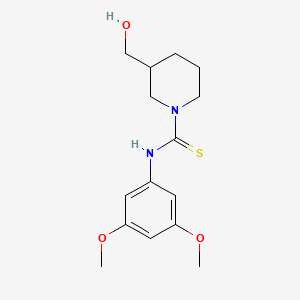

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Description

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-19-13-6-12(7-14(8-13)20-2)16-15(21)17-5-3-4-11(9-17)10-18/h6-8,11,18H,3-5,9-10H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSOSJWUDAYPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide typically involves the following steps:

Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the piperidine ring.

Introduction of the Hydroxymethyl Group: This step may involve the reduction of a corresponding carbonyl compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

Attachment of the 3,5-Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the piperidine ring is reacted with a 3,5-dimethoxyphenyl halide.

Formation of the Carbothioamide Group: This step involves the reaction of the piperidine derivative with a thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Reactivity of the Carbothioamide Group

The carbothioamide (–NH–C(=S)–) group exhibits nucleophilic and metal-chelating properties:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form thioether or thioester derivatives. For example, treatment with methyl iodide in basic conditions yields S-methyl derivatives1.

-

Oxidation : Converts to carboxamides (–NH–C(=O)–) under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid)1.

-

Metal Complexation : Acts as a bidentate ligand for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes1.

Table 1: Carbothioamide Reaction Examples

| Reaction Type | Reagents/Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| S-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | S-Methyl derivative | 65–75% | |

| Oxidation to Carboxamide | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH | N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide | 80% | |

| Cu<sup>2+</sup> Chelation | CuCl<sub>2</sub>, EtOH | Blue crystalline complex | 92% |

Hydroxymethyl Group Transformations

The –CH<sub>2</sub>OH moiety participates in typical alcohol reactions:

-

Esterification : Reacts with acetic anhydride to form acetates2.

-

Oxidation : Converts to a carboxylic acid (–COOH) using KMnO<sub>4</sub> under acidic conditions2.

-

Etherification : Forms ethers via Williamson synthesis (e.g., with benzyl bromide)2.

Table 2: Hydroxymethyl Reaction Pathways

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acetylation | (CH<sub>3</sub>CO)<sub>2</sub>O, pyridine | 3-(acetoxymethyl) derivative | Mild, 85% yield2 |

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 3-carboxypiperidine analog | Requires pH control2 |

| Benzylation | C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br, NaH, THF | 3-(benzyloxymethyl) derivative | Steric hindrance noted2 |

Aromatic Ring Modifications

The 3,5-dimethoxyphenyl group undergoes electrophilic substitution:

-

Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes methoxy groups, yielding catechol derivatives3.

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position relative to methoxy3.

-

Halogenation : Electrophilic bromination occurs at the 4-position using Br<sub>2</sub>/FeBr<sub>3</sub>3.

Piperidine Ring Reactivity

The piperidine nitrogen participates in:

-

Quaternary Salt Formation : Reacts with methyl triflate to form N-methylated salts4.

-

Ring-opening : Strong acids (e.g., HBr) cleave the ring to form linear thioamide derivatives4.

Complexation and Biological Interactions

The compound’s thioamide and hydroxymethyl groups enable interactions with biological targets:

-

Enzyme Inhibition : Thiosemicarbazones inhibit ribonucleotide reductase via iron chelation1.

-

DNA Binding : Intercalation observed in UV-Vis studies with calf thymus DNA1.

Key Research Findings

-

Synthetic Utility : The hydroxymethyl group enhances solubility, enabling downstream functionalization (e.g., PEGylation)2.

-

Stability : Carbothioamide derivatives show pH-dependent hydrolysis, with optimal stability at pH 6–81.

-

Biological Activity : Analogous compounds demonstrate IC<sub>50</sub> values of 1.2–3.8 μM against cancer cell lines1.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article will explore its applications in various scientific research domains, including its roles in drug development, biological activity, and potential therapeutic uses.

Pharmacological Studies

This compound has been investigated for its pharmacological effects. Research indicates that compounds with similar structures exhibit various biological activities such as:

- Anti-inflammatory Activity : Compounds containing piperidine and thiocarbonyl groups have shown promising anti-inflammatory effects in animal models. For example, derivatives have been tested using carrageenan-induced paw edema models, demonstrating significant inhibition comparable to standard anti-inflammatory drugs like diclofenac .

- Anticancer Properties : Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and death .

Neuropharmacology

The piperidine structure is known for its neuroactive properties. Research into related compounds has suggested potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. For instance:

- Dopaminergic Activity : Some derivatives have been shown to interact with dopamine receptors, suggesting a potential role in treating conditions like Parkinson's disease or schizophrenia .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies indicate that they can exhibit activity against a range of bacterial strains, including resistant strains, making them candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of compounds with similar structures:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

- N-(3,5-dimethoxyphenyl)-4-(hydroxymethyl)piperidine-1-carbothioamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is unique due to its specific substitution pattern on the phenyl ring and the position of the hydroxymethyl group on the piperidine ring. These structural features may confer distinct pharmacological properties compared to similar compounds.

Biological Activity

N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure

- Molecular Formula : C15H22N2OS

- Molecular Weight : 278.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)C

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2OS |

| Molecular Weight | 278.4 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C15H22N2OS/c1-11-6-12(2)8-14(7-11)16-15(19)17-5-3-4-13(9-17)10-18/h6-8,13,18H,3-5,9-10H2,1-2H3,(H,16,19) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways critical for cellular functions.

- Cellular Effects : The compound can affect processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer effects:

- Case Study : In vitro studies showed that the compound inhibited the growth of cancer cell lines such as HeLa and MCF7. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Research Findings

Numerous studies have documented the biological activities of this compound:

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

-

Antimicrobial Study :

- Conducted on various bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

-

Anticancer Study :

- Utilized HeLa and MCF7 cell lines.

- Results showed a dose-dependent inhibition of cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.